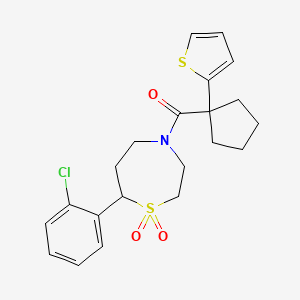
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H24ClNO3S2 and its molecular weight is 438. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The study by Pouzet et al. (1998) explores the synthesis of related compounds through oxidation and their reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions, illustrating a method for functionalizing acyl-benzo[b]thiophene derivatives P. Pouzet, I. Erdelmeier, P. Dansette, D. Mansuy, 1998.
Characterization and Theoretical Studies
- Shahana and Yardily (2020) synthesized novel compounds, including detailed spectral characterization and theoretical vibrational spectra interpretation using density functional theory, demonstrating the influence of electron-withdrawing groups on molecular structure and antibacterial activity M. Shahana, A. Yardily, 2020.
Biological Activities
- Thirunarayanan (2016) synthesized derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential for developing new therapeutic agents G. Thirunarayanan, 2016.
- Dwivedi et al. (2005) reported on phenyl cyclopropyl methanones, evaluating their anti-tubercular activities and showing potential as new anti-mycobacterial agents N. Dwivedi, N. Tewari, V. Tiwari, V. Chaturvedi, Y. Manju, A. Srivastava, A. Giakwad, S. Sinha, R. Tripathi, 2005.
Antioxidant Properties
- Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, showcasing potent antioxidant activities and suggesting a new class of antioxidant agents M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, P. Ramesh, 2015.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S2/c22-17-7-2-1-6-16(17)18-9-12-23(13-15-28(18,25)26)20(24)21(10-3-4-11-21)19-8-5-14-27-19/h1-2,5-8,14,18H,3-4,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAIPORBSQORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)
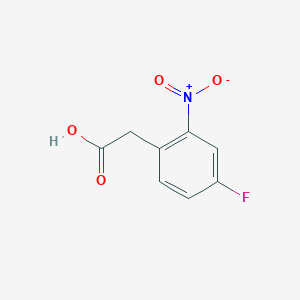
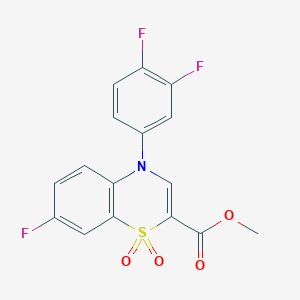
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2566967.png)
![3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566969.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2566971.png)
![1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566972.png)
![5-[Cyano(ethyl)amino]-2-fluorobenzonitrile](/img/structure/B2566973.png)
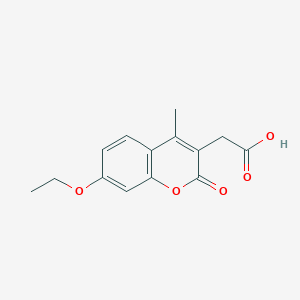
![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)
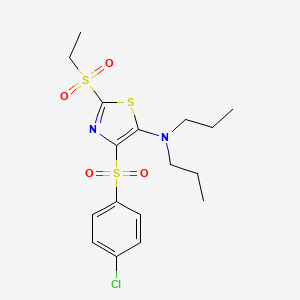
![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)
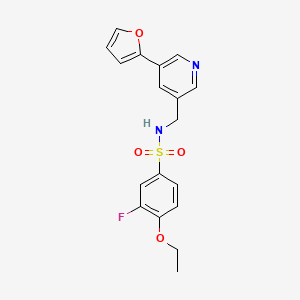
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)